Cas no 147724-81-0 (1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine)

1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Chloro-benzofuran-2-yl)-ethylamine
- 1-(5-CHLORO-1-BENZOFURAN-2-YL)ETHANAMINE
- 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine
- EN300-146373
- AKOS022060542
- 147724-81-0
- SCHEMBL10459871
- AKOS000124065
- CS-0275359
- STK894135
- BBL021422
- 1-(5-Chlorobenzofuran-2-yl)ethanamine
- 1-(5-Chlorobenzofuran-2-yl)ethan-1-amine
-
- MDL: MFCD05215256
- Inchi: InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3
- InChI Key: IMSCAUVOIHGEFA-UHFFFAOYSA-N
- SMILES: CC(C1=CC2=CC(=CC=C2O1)Cl)N
Computed Properties
- Exact Mass: 195.0450916Da
- Monoisotopic Mass: 195.0450916Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 290.9±25.0 °C at 760 mmHg
- Flash Point: 129.7±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 059811-2g |
1-(5-Chloro-benzofuran-2-yl)-ethylamine |
147724-81-0 | 2g |
£598.00 | 2022-03-01 | ||
Enamine | EN300-146373-5.0g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 5.0g |
$2981.0 | 2023-02-15 | ||
Enamine | EN300-146373-1000mg |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 1000mg |
$1029.0 | 2023-09-29 | ||
Enamine | EN300-146373-50mg |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 50mg |
$864.0 | 2023-09-29 | ||
Enamine | EN300-146373-5000mg |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 5000mg |
$2981.0 | 2023-09-29 | ||
Enamine | EN300-146373-0.25g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 0.25g |
$946.0 | 2023-02-15 | ||
Enamine | EN300-146373-0.5g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 0.5g |
$987.0 | 2023-02-15 | ||
Enamine | EN300-146373-2.5g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 2.5g |
$2014.0 | 2023-02-15 | ||
Enamine | EN300-146373-10.0g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 10.0g |
$4421.0 | 2023-02-15 | ||
Enamine | EN300-146373-1.0g |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine |
147724-81-0 | 1g |
$0.0 | 2023-06-07 |
1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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2. Water
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine
Professional Introduction to Compound with CAS No. 147724-81-0 and Product Name: 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine
The compound identified by the CAS number 147724-81-0 and the product name 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine represents a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the benzofuran derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule, featuring a benzofuran core substituted with a chloro group at the 5-position and an amine functional group at the 1-position, contributes to its unique chemical properties and reactivity.
Recent advancements in medicinal chemistry have highlighted the importance of benzofuran derivatives in drug discovery. The benzofuran scaffold is known for its ability to interact with various biological targets, making it a valuable scaffold for developing novel therapeutic agents. Specifically, the presence of the chloro group at the 5-position and the amine functional group at the 1-position introduces specific electronic and steric properties that can modulate the compound's interactions with biological receptors. These features are particularly relevant in the context of designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The benzofuran core provides a rigid aromatic system that can be further modified to target specific biological pathways. For instance, studies have shown that benzofuran derivatives can exhibit inhibitory activity against various enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. The amine group in this compound can serve as a site for further functionalization, allowing chemists to explore different chemical modifications that could enhance its pharmacological properties.
In the context of contemporary research, there has been growing interest in developing small-molecule inhibitors that target protein-protein interactions (PPIs). Benzofuran derivatives have shown promise in this area due to their ability to disrupt critical PPIs involved in disease mechanisms. The structural features of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine, including the chloro-substituted benzofuran ring and the amine moiety, make it a potential candidate for designing PPI inhibitors. Such inhibitors could offer novel therapeutic strategies for treating complex diseases where traditional drug modalities have limited efficacy.
Furthermore, computational chemistry approaches have been increasingly employed to study the interactions between benzofuran derivatives and biological targets. Molecular docking simulations and virtual screening techniques have enabled researchers to predict binding affinities and identify potential lead compounds for further optimization. The structural features of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine make it an attractive candidate for these computational studies, as its chemical properties are well-suited for interacting with various biological receptors.
Experimental studies have also provided insights into the pharmacological effects of this compound. In vitro assays have demonstrated that derivatives of benzofuran can exhibit significant inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, some benzofuran derivatives have shown potential in inhibiting kinases involved in cancer signaling pathways. The presence of both the chloro group and the amine functional group in 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine may contribute to its ability to interact with these enzymes and receptors, potentially leading to therapeutic benefits.
The synthesis of this compound involves multi-step organic reactions that highlight its complexity as a molecular entity. The introduction of the chloro group at the 5-position of the benzofuran ring requires careful control of reaction conditions to ensure high yield and purity. Similarly, the installation of the amine functional group at the 1-position necessitates precise synthetic strategies to avoid unwanted side reactions. These synthetic challenges underscore the importance of advanced organic chemistry techniques in developing complex molecules like 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine.
As research continues to uncover new therapeutic targets, compounds like 147724-81-0 will play a crucial role in drug discovery efforts. The versatility of benzofuran derivatives allows for extensive structural modifications, enabling researchers to tailor molecules for specific biological activities. The unique combination of electronic and steric properties provided by the chloro group and the amine functional group makes 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine a promising candidate for further investigation.
In conclusion, 147724-81-0 and its corresponding product name 1-(5-chloro-1-benzofuran-2-yilethanamining ethane) represent an intriguing molecule with significant potential in pharmaceutical chemistry. Its structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research progresses, this compound is likely to contribute valuable insights into drug design and development, offering new hope for treating complex medical conditions.
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